molecular formula C5H13ClN2O B3379853 N~1~,N~2~-dimethyl-L-alaninamide hydrochloride CAS No. 1777812-87-9

N~1~,N~2~-dimethyl-L-alaninamide hydrochloride

Cat. No. B3379853
CAS RN: 1777812-87-9
M. Wt: 152.62
InChI Key: RPZMDGWVFXYUAQ-WCCKRBBISA-N
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Description

Molecular Structure Analysis

The molecular weight of N1,N~2~-dimethyl-L-alaninamide hydrochloride is 152.62 g/mol . The compound has a defined atom stereocenter count of 1 . The InChI representation of the molecule is InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m1./s1 .


Physical And Chemical Properties Analysis

N1,N~2~-dimethyl-L-alaninamide hydrochloride has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The topological polar surface area of the compound is 41.1 Ų . The compound has a complexity of 82.5 .

Mechanism of Action

N~1~,N~2~-dimethyl-L-alaninamide hydrochloride acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. This results in an increase in heart rate, blood pressure, and the release of adrenaline. This compound also acts as a vasoconstrictor, which can improve blood flow to the brain and muscles. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the release of neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase heart rate, blood pressure, and the release of adrenaline. This compound can also improve cognitive function and athletic performance. Additionally, this compound has been shown to have potential as a treatment for neurological disorders, obesity, and metabolic disorders.

Advantages and Limitations for Lab Experiments

N~1~,N~2~-dimethyl-L-alaninamide hydrochloride has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be synthesized with a high degree of purity. This compound is also relatively stable, which makes it suitable for use in long-term experiments. However, this compound has limitations for use in lab experiments. It can be difficult to obtain in large quantities, and its use is regulated in some countries due to its potential for abuse.

Future Directions

There are several future directions for research related to N~1~,N~2~-dimethyl-L-alaninamide hydrochloride. One area of research is related to its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is related to its potential as a treatment for obesity and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Scientific Research Applications

N~1~,N~2~-dimethyl-L-alaninamide hydrochloride has been used in several scientific studies, including those related to its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential to enhance athletic performance and improve cognitive function. Additionally, this compound has been used in research related to its potential as a treatment for obesity and metabolic disorders.

properties

IUPAC Name

(2S)-N-methyl-2-(methylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMDGWVFXYUAQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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